![molecular formula C10H13N3O3 B2968314 (3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine CAS No. 2375165-76-5](/img/structure/B2968314.png)
(3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine
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Overview
Description
The compound “(3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine” is a useful research chemical . It has a molecular weight of 209.20 and a molecular formula of C9H11N3O3 . The IUPAC name for this compound is 4-(6-nitropyridin-3-yl)morpholine .
Molecular Structure Analysis
The molecular structure of “(3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine” can be represented by the canonical SMILES string: C1COCCN1C2=CN=C(C=C2)N+[O-] . This compound has a complexity of 225 and a topological polar surface area of 71.2 .Physical And Chemical Properties Analysis
The compound “(3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine” has a predicted boiling point of 423.2±45.0 °C and a predicted density of 1.325±0.06 g/cm3 . It also has a predicted LogP value of 1.41460 .Scientific Research Applications
Fluorescent Probes for Hypoxic Cells
A novel off-on fluorescent probe, 3-HF-NO2, was developed for selective detection of hypoxia or nitroreductase (NTR), incorporating a 4-nitroimidazole moiety as a hypoxic trigger and morpholine groups. It exhibited high selectivity, “Turn-On” fluorescence response, no cytotoxicity, large Stokes’ shift, dual emission, and was successfully applied for imaging the hypoxic status of tumor cells, such as HeLa cells (Feng et al., 2016).
Asymmetric Michael Reactions in Organic Synthesis
The compound has been used in catalytic enantio- and diastereoselective Michael addition reactions of unmodified aldehydes to nitro olefins, using (S)-2-(morpholinomethyl)pyrrolidine as a catalyst. These reactions produced gamma-formyl nitro compounds, which could be converted to chiral, nonracemic 3,4-disubstituted pyrrolidines (Betancort & Barbas, 2001).
Insecticidal Properties
Pyridine derivatives, including morpholinium compounds, have demonstrated notable insecticidal activities. One such compound exhibited approximately four times the insecticidal activity of acetamiprid insecticide (Bakhite et al., 2014).
Polymerization Reactions
Morpholine derivatives, including morpholine-2,5-diones, have been explored in ring-opening polymerization reactions with metal catalysts. These studies are significant in understanding the polymerization behavior and the formation of kinetically-inert products (Chisholm et al., 2006).
Synthesis of Biologically Active Compounds
3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is an important intermediate for synthesizing biologically active compounds, including small molecule anticancer drugs. Its derivatives have shown potential biological activities (Wang et al., 2016).
Safety and Hazards
The safety data sheet for a similar compound, 1-Boc-4-(6-nitro-3-pyridyl)piperazine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it’s advised to wash with plenty of soap and water .
properties
IUPAC Name |
(3R)-3-methyl-4-(6-nitropyridin-3-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-8-7-16-5-4-12(8)9-2-3-10(11-6-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFQNEYMBKNBFW-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=CN=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C2=CN=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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